2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential applications in medicinal chemistry. This compound features a cyclopropyl group and an ethoxy substituent, which contribute to its unique chemical properties and biological activities. The structure of this compound positions it within the broader classification of heterocyclic compounds, specifically pyrimidines, which are known for their diverse pharmacological effects.
The compound can be derived from various synthetic routes involving pyrimidine chemistry. It falls under the category of pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. This class of compounds is widely studied for its biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The synthesis of 2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one typically involves several key steps:
The reaction conditions may vary depending on the specific reagents used and the desired yield. For instance, temperature control and reaction time are critical factors that influence the efficiency of each synthetic step.
The molecular formula for 2-cyclopropyl-6-ethoxypyrimidin-4(1H)-one is , with a molecular weight of approximately 168.20 g/mol. The compound's structure features a pyrimidine ring substituted at positions 2 (with a cyclopropyl group) and 6 (with an ethoxy group).
2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one can participate in various chemical reactions typical for pyrimidine derivatives, including:
The reactivity of this compound is influenced by the electron-donating properties of the ethoxy group and the steric effects imparted by the cyclopropyl group, which can affect reaction rates and mechanisms.
Preliminary studies suggest that modifications to the pyrimidine structure can enhance binding affinity to target proteins, potentially leading to therapeutic effects in treating conditions like inflammation or cancer.
2-Cyclopropyl-6-ethoxypyrimidin-4(1H)-one has potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals targeting various diseases. Its structural features may confer unique biological activities, making it a candidate for further research in drug discovery focused on anti-inflammatory or anticancer therapies.
The construction of the cyclopropane-pyrimidinone hybrid relies on strategic bond disconnections, with cyclopropane ring installation preceding pyrimidinone annulation. A robust three-step sequence involves:
Step 1: Cyclopropyl Ketone SynthesisCyclopropanation of activated alkenes (e.g., vinyl pyrimidines) using in situ-generated cyclopropylmagnesium halides achieves high ring integrity. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (10 mol%) in biphasic toluene/water systems significantly enhance yields (78–92%) under mild conditions (25–40°C) by facilitating interfacial reactions [5]. This method circumvents traditional SN₂ limitations with cyclopropyl halides, which require temperatures >150°C and suffer from elimination byproducts.
Step 2: Pyrimidinone Ring ClosureCyclocondensation of cyclopropyl-functionalized β-ketoesters with guanidine derivatives occurs in refluxing ethanol, driven by dehydrative aromatization. Microwave-assisted synthesis (120°C, 30 min) reduces reaction times by 70% while maintaining yields >85% [8].
Step 3: Regioselective DehydrationControlled dehydration using P₂O₅ in dichloroethane achieves selective enol-keto tautomerism, crucial for stabilizing the 4(1H)-one configuration without cleaving the cyclopropyl moiety [4].
Table 1: Representative Conditions for Cyclopropane Functionalization Steps
Step | Reagents/Conditions | Solvent System | Yield (%) | Key Advantages |
---|---|---|---|---|
Cyclopropanation | CyclopropylMgBr, TBAB (10 mol%), 40°C | Toluene/H₂O (3:1) | 78–92 | Low temperature, minimized elimination |
Ring Closure | Guanidine·HCl, EtOH, Δ 80°C | Ethanol | 80–88 | Atom-economic, single isomer |
Dehydration | P₂O₅, 60°C | 1,2-Dichloroethane | 90–95 | Selective enol-keto tautomerization |
Ethoxylation at the C6 position of 2-cyclopropylpyrimidin-4(1H)-one demands precise control to avoid O- vs. N-alkylation. Two high-yielding approaches dominate:
Alkali Metal Ethoxides in Anhydrous MediaReaction with sodium ethoxide (NaOEt) in absolute ethanol at 0–5°C achieves >95% regioselectivity for the 6-ethoxy derivative. This method exploits the kinetic acidity of the C6 hydroxyl, where the alkoxide selectively displaces the C6 leaving group (e.g., chloro or fluoro) while preserving the cyclopropyl ring [3] [5]. Lower temperatures suppress N-alkylation byproducts (<2%).
Phase-Transfer Catalyzed EthoxylationFor acid-sensitive substrates, tetrabutylammonium hydrogen sulfate (5 mol%) enables ethoxylation in aqueous NaOH/ethanol mixtures (25°C). The PTC transports ethoxide ions into the organic phase, reacting selectively at C6 within 2 hours (yields: 88–93%) [5]. This approach is ideal for multigram-scale synthesis due to simplified workup.
Solvent Effects on RegioselectivityPolar aprotic solvents (DMF, DMSO) favor N-alkylation (up to 35% byproducts), while protic solvents (EtOH, i-PrOH) enhance O-selectivity. Ethanol’s balanced polarity facilitates ionic dissociation without nucleophile solvation, ensuring clean C6 substitution [7].
Table 2: Ethoxylation Optimization Parameters
Method | Conditions | Temp (°C) | Yield (%) | Regioselectivity (O:N) |
---|---|---|---|---|
NaOEt/EtOH | NaOEt (1.2 equiv), EtOH, 0–5°C | 0–5 | 90–95 | 98:2 |
PTC (TBAH) | TBAH (5 mol%), 25% NaOH, EtOH | 25 | 88–93 | 96:4 |
K₂CO₃/DMF | K₂CO₃ (2 equiv), EtBr, DMF | 80 | 75 | 65:35 |
Copper-catalyzed Chan–Lam coupling revolutionizes direct cyclopropane-heterocycle bond formation. Key systems include:
Cu(II)/1,10-Phenanthroline CatalysisAerobic oxidation using Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline (20 mol%) with potassium cyclopropyl trifluoroborate enables direct C2-cyclopropylation of 6-ethoxypyrimidin-4(1H)-one. Critical parameters:
Alternative CatalystsCopper(II) formate exhibits comparable efficacy (85% yield) but requires anhydrous conditions. Pd/Cu bimetallic systems enable Suzuki-type couplings for halogenated pyrimidinones, though they demand expensive palladium ligands [9].
Table 3: Catalytic Systems for Direct Cyclopropylation
Catalyst System | Oxidant | Solvent | Yield (%) | Turnovers (h⁻¹) |
---|---|---|---|---|
Cu(OAc)₂/Phenanthroline | O₂ (1 atm) | Toluene/H₂O (3:1) | 92 | 12 |
Cu(HCOO)₂ | O₂ (1 atm) | Anhydrous toluene | 85 | 9 |
PdCl₂/CuI (1:2) | Ag₂CO₃ | DMF/H₂O (4:1) | 78 | 6 |
Enzyme-mimetic strategies leverage nature-inspired pathways for sustainable pyrimidinone assembly:
Oxidative Cyclization via Aerobic DehydrogenationModeling cytochrome P450 monooxygenases, Cu(II)/diamine catalysts (e.g., CuCl₂/N,N'-dimethylethylenediamine) mediate aerobic dehydrogenation of 6-ethoxy-2-cyclopropyl-1,4,5,6-tetrahydropyrimidines. Molecular oxygen serves as a terminal oxidant (1 atm, 60°C), yielding the aromatic pyrimidinone core in 80–84% yield with H₂O as the sole byproduct [6] [8]. This contrasts with stoichiometric oxidants (DDQ, MnO₂), which generate heavy-metal waste.
Tautomerase-Guided TautomerizationImidazole-acetate buffers (pH 7.4) catalyze enol-keto tautomerism in dihydropyrimidinone intermediates, mirroring enzymatic proton shuffling. This achieves quantitative conversion to the 4(1H)-one tautomer at 37°C without acid/base promoters, preserving acid-sensitive cyclopropyl groups [8].
Photocyclization of EnaminonesVisible-light-mediated cyclization (450 nm, Ru(bpy)₃Cl₂ photocatalyst) converts cyclopropyl-functionalized enaminones into pyrimidinones via intramolecular C–N coupling. This method achieves 75% yield with exceptional functional group tolerance, including ester and nitrile groups [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7